
Application Notes and Protocols: 4-(2-Methyl-4-
nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
4-(2-Methyl-4-nitro-phenoxy)-

piperidine hydrochloride

Cat. No.: B159617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a versatile chemical intermediate

with significant applications in pharmaceutical research and development.[1] Its unique

structure, featuring a piperidine ring coupled with a nitrophenoxy group, makes it a valuable

building block for the synthesis of various bioactive molecules, particularly those targeting

neurological disorders.[1] The presence of the nitro group and the piperidine moiety offers

multiple reaction sites for further chemical modifications, enabling the creation of diverse

compound libraries for drug discovery. This document provides detailed application notes and

experimental protocols for the use of this intermediate in the synthesis of potential therapeutic

agents.

Physicochemical Properties
A summary of the key physicochemical properties of 4-(2-Methyl-4-nitro-phenoxy)-piperidine
hydrochloride is presented in the table below.
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Property Value Reference

CAS Number 138227-67-5 [1]

Molecular Formula C₁₂H₁₆N₂O₃·HCl [1]

Molecular Weight 272.73 g/mol [1]

Appearance Brown solid [1]

Purity ≥ 97% (HPLC) [1]

Storage Conditions 0-8 °C [1]

Synthetic Protocol: Preparation of 4-(2-Methyl-4-
nitro-phenoxy)-piperidine hydrochloride
While specific literature detailing the direct synthesis of 4-(2-Methyl-4-nitro-phenoxy)-
piperidine hydrochloride is not readily available, a plausible synthetic route can be inferred

from standard organic chemistry principles. A common method for synthesizing similar aryl

piperidinyl ethers is through a nucleophilic aromatic substitution reaction.

Reaction Scheme:

2-Methyl-4-nitrophenol

N-Boc-4-(2-methyl-4-nitrophenoxy)piperidine

Mitsunobu Reaction
(DIAD, PPh3, THF)

N-Boc-4-hydroxypiperidine

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Deprotection
(HCl in Dioxane)

Click to download full resolution via product page

Caption: Plausible synthetic route for 4-(2-Methyl-4-nitro-phenoxy)-piperidine
hydrochloride.

Experimental Protocol:
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Step 1: Synthesis of N-Boc-4-(2-methyl-4-nitrophenoxy)piperidine

To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq), 2-methyl-4-nitrophenol (1.0 eq),

and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a

nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel using a gradient of ethyl

acetate in hexanes to afford N-Boc-4-(2-methyl-4-nitrophenoxy)piperidine.

Step 2: Synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Dissolve the purified N-Boc-4-(2-methyl-4-nitrophenoxy)piperidine (1.0 eq) in a solution of

4M HCl in dioxane.

Stir the reaction mixture at room temperature for 2-4 hours.

Monitor the deprotection by TLC.

Upon completion, the hydrochloride salt will precipitate out of the solution.

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-
(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride.

Expected Yield and Purity:
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Step Product Expected Yield Purity (HPLC)

1

N-Boc-4-(2-methyl-4-

nitrophenoxy)piperidin

e

70-85% >95%

2

4-(2-Methyl-4-nitro-

phenoxy)-piperidine

hydrochloride

>90% >97%

Application: Synthesis of a Viloxazine Analog
4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride serves as a key intermediate in the

synthesis of novel compounds, potentially including analogs of Viloxazine, a selective

norepinephrine reuptake inhibitor (NRI).[2] The following protocol outlines a plausible synthesis

of a Viloxazine analog.

Reaction Scheme:

4-(2-Methyl-4-nitro-phenoxy)-piperidine

Viloxazine Analog (Free Base)

N-Alkylation
(K2CO3, Acetonitrile)

2-(Bromomethyl)oxirane

Viloxazine Analog Hydrochloride

Salt Formation
(HCl in Ethanol)

Click to download full resolution via product page

Caption: Synthetic pathway to a Viloxazine analog.

Experimental Protocol:

Step 1: N-Alkylation to form the Viloxazine Analog Free Base

To a solution of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride (1.0 eq) in

acetonitrile, add potassium carbonate (K₂CO₃) (2.5 eq).
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Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and form

the free base in situ.

Add 2-(bromomethyl)oxirane (1.1 eq) to the reaction mixture.

Heat the reaction to 60-70 °C and stir for 24-48 hours.

Monitor the reaction by TLC or LC-MS.

After completion, cool the mixture to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure and purify the residue by column

chromatography to obtain the Viloxazine analog free base.

Step 2: Formation of the Hydrochloride Salt

Dissolve the purified Viloxazine analog free base in ethanol.

Slowly add a solution of HCl in ethanol while stirring.

The hydrochloride salt will precipitate.

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data for a Hypothetical Viloxazine Analog Synthesis:

Step Product Yield Purity (HPLC)

1
Viloxazine Analog

(Free Base)
60-75% >98%

2
Viloxazine Analog

Hydrochloride
>95% >99%

Mechanism of Action: Norepinephrine Reuptake
Inhibition
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Compounds synthesized from this intermediate, such as Viloxazine and its analogs, often

function as norepinephrine reuptake inhibitors (NRIs). These drugs act by blocking the

norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from

the synaptic cleft back into the presynaptic neuron.[3] This inhibition leads to an increased

concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

[4][5] This mechanism is crucial for the treatment of conditions like depression and ADHD.[2][4]

Signaling Pathway Diagram:
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Caption: Mechanism of Norepinephrine Reuptake Inhibition.
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Conclusion
4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a valuable intermediate for the

synthesis of pharmacologically active compounds, particularly those targeting the central

nervous system. The protocols provided herein offer a framework for its synthesis and

subsequent elaboration into potential drug candidates like Viloxazine analogs. The ability to

modulate the noradrenergic system through compounds derived from this intermediate

highlights its importance in modern drug discovery and development. Researchers are

encouraged to adapt and optimize these methods to explore novel chemical space and

develop new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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